molecular formula C8H7NO2 B12519657 Prop-2-yn-1-yl 1H-pyrrole-2-carboxylate CAS No. 685563-24-0

Prop-2-yn-1-yl 1H-pyrrole-2-carboxylate

Cat. No.: B12519657
CAS No.: 685563-24-0
M. Wt: 149.15 g/mol
InChI Key: YABLZJJMYGHRQI-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C8H7NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Properties

CAS No.

685563-24-0

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

prop-2-ynyl 1H-pyrrole-2-carboxylate

InChI

InChI=1S/C8H7NO2/c1-2-6-11-8(10)7-4-3-5-9-7/h1,3-5,9H,6H2

InChI Key

YABLZJJMYGHRQI-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)C1=CC=CN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-yn-1-yl 1H-pyrrole-2-carboxylate can be synthesized through the N-alkylation of pyrrole-2-carboxylic acid with propargyl bromide. The reaction typically occurs in the presence of a base such as sodium hydroxide and a phase-transfer catalyst like tetrabutylammonium bromide. The reaction is carried out in a solvent such as toluene at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Visible light, molecular oxygen, and sometimes a photosensitizer.

    Substitution: Palladium catalysts, copper co-catalysts, and bases like triethylamine.

Major Products

    Oxidation: Formamides.

    Substitution: Substituted alkynes.

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 1H-pyrrole-2-carboxylate involves its ability to participate in various chemical reactions due to the presence of the alkyne and ester functional groups. These groups allow the compound to undergo nucleophilic addition, cycloaddition, and other reactions that are crucial in the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-yn-1-yl 1H-pyrrole-2-carboxylate is unique due to its combination of the pyrrole ring and the prop-2-yn-1-yl ester group. This structure allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Biological Activity

Prop-2-yn-1-yl 1H-pyrrole-2-carboxylate, a compound belonging to the pyrrole family, has garnered attention for its significant biological activity. This article explores its properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound features a five-membered aromatic pyrrole ring with a prop-2-yn-1-yl group attached to the nitrogen atom and a carboxylate functional group at the second position. This unique structure imparts distinctive reactivity and biological properties.

Property Details
Molecular Formula C₈H₇N₁O₂
Molecular Weight 151.15 g/mol
Functional Groups Alkyne (prop-2-yn-1-yl), Carboxylate
Solubility Soluble in organic solvents; limited solubility in water

Antimicrobial Properties

Research has shown that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth:

  • Staphylococcus aureus : Significant inhibition observed.
  • Escherichia coli : Moderate antimicrobial activity.

These findings suggest potential applications in developing new antimicrobial agents to combat resistant strains of bacteria .

The biological activity of this compound is thought to involve several mechanisms:

  • Interaction with Biological Targets : The alkyne group can participate in click chemistry reactions, allowing for the formation of stable linkages with biological molecules.
  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial metabolism, disrupting their growth and replication processes .

Case Studies and Research Findings

Recent studies have focused on the structure–activity relationship (SAR) of pyrrole derivatives, including this compound. These studies highlight how modifications to the pyrrole ring can influence biological activity:

Study 1: Antitubercular Activity

A study evaluated various pyrrole derivatives for their antitubercular properties. Compounds similar to this compound were tested against Mycobacterium tuberculosis, showing promising results with minimum inhibitory concentrations (MIC) below 0.016 μg/mL for some derivatives . This indicates that structural modifications can enhance efficacy against drug-resistant strains.

Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound on mammalian cell lines. The results indicated low cytotoxicity (IC50 > 64 μg/mL), suggesting a favorable therapeutic index for potential drug development .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structure Features Unique Properties
1-(prop-2-enoyl)-1H-pyrroleContains an enoyl group instead of an alkyneExhibits different reactivity patterns
Methyl 1-propynylpyrroleMethyl group instead of carboxylatePotentially different solubility and reactivity
Pyrrole 2-carboxylic acidCarboxylic acid without alkyne functionalityDifferent biological activity profile

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